5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
説明
This compound is a benzamide derivative featuring a triazolopyridazine core substituted with a methyl group at the 3-position. The benzamide moiety is further modified with bromo (Br) and chloro (Cl) substituents at the 5- and 2-positions, respectively.
特性
IUPAC Name |
5-bromo-2-chloro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN5O/c1-11-23-24-18-9-8-17(25-26(11)18)12-2-5-14(6-3-12)22-19(27)15-10-13(20)4-7-16(15)21/h2-10H,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFZANTTHXULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the triazolopyridazine moiety with the substituted benzamide using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents on the benzamide core.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
科学的研究の応用
5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Structural Modifications and Key Differences
The following table summarizes critical structural and functional distinctions between the target compound and its closest analogs:
Functional Implications
Halogen Substitutions: The target compound’s bromo and chloro groups may enhance binding affinity compared to non-halogenated analogs like Lin28-1632. Halogens often improve target engagement via hydrophobic interactions or halogen bonding, as seen in kinase inhibitors .
Benzamide vs. Lin28-1632’s acetamide group reduces steric hindrance, possibly explaining its efficacy in topical delivery . The furamide analog introduces a heterocyclic furan ring, which may alter solubility or metabolic stability compared to benzamide derivatives.
Triazolopyridazine Core : All compounds share this core, which is associated with ATP-competitive inhibition in kinases. The 3-methyl substitution likely optimizes steric fit in hydrophobic binding pockets .
Pharmacokinetic and Physicochemical Properties
- Solubility : The furamide analog may exhibit higher aqueous solubility due to the polar furan ring, whereas the target compound’s halogenated benzamide could reduce solubility.
Research Findings and Gaps
- Lin28-1632 : Demonstrated functional inhibition of Lin28 proteins in limb regeneration assays at 80 µM, suggesting triazolopyridazine derivatives can modulate developmental pathways .
- Further assays (e.g., kinase profiling) are needed to validate this hypothesis.
- Furamide Analog: Limited data exist, though its RN (894068-68-9) indicates prior synthesis, likely for structure-activity relationship (SAR) studies .
生物活性
5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound belonging to the class of benzamides and triazoles. Its unique structure, featuring halogen substitutions and a triazole moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of 5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is with a molecular weight of 442.7 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.7 g/mol |
| CAS Number | 891118-74-4 |
Biological Activity Overview
The biological activity of 5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has been investigated in various studies, particularly focusing on its role as a kinase inhibitor and its effects on different cellular pathways.
Kinase Inhibition
Compounds similar to 5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have shown promising results as inhibitors of kinases involved in cancer and inflammatory processes. For instance:
- Inhibition of p38 MAPK : Research indicates that triazole derivatives can inhibit p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory responses and cancer progression .
- Selectivity : The structural features of this compound may enhance its binding affinity and selectivity towards specific kinases compared to other similar compounds .
The mechanisms through which 5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exerts its biological effects include:
- Enzyme Inhibition : It may act by binding to the active site of kinases, preventing substrate phosphorylation.
- Cell Signaling Modulation : By inhibiting specific kinases, the compound can alter downstream signaling pathways that are pivotal in cell proliferation and survival.
Case Studies
Several studies have explored the biological effects of this compound:
- Anti-Cancer Activity : In vitro studies have demonstrated that similar triazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis .
- Inflammatory Response Modulation : The compound has shown potential in reducing markers of inflammation in preclinical models .
Q & A
Q. What are the key synthetic steps for preparing 5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide?
- Methodological Answer : The synthesis typically involves: (i) Cyclization : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core via reaction of hydrazinylpyridazine derivatives with electrophilic agents like diethyl ethoxymethylenemalonate or triethyl orthoacetate (e.g., to introduce the 3-methyl group) . (ii) Substitution : Chlorine substitution at position 6 of the triazolopyridazine with a 4-aminophenyl group under nucleophilic aromatic substitution conditions. (iii) Amide Coupling : Reaction of the substituted phenyl intermediate with 5-bromo-2-chlorobenzoic acid using coupling reagents like EDCI or HATU .
- Key Parameters : Temperature (80–120°C for cyclization), solvent (DMF or THF), and catalyst (e.g., Pd for cross-coupling).
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous triazolopyridazine derivatives .
- NMR : - and -NMR identify substituent integration (e.g., methyl groups at δ 2.5 ppm, aromatic protons at δ 7–8 ppm) .
- HRMS : Validates molecular weight with <5 ppm error.
- Table : Expected NMR Peaks for Key Moieties:
| Functional Group | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| Triazolopyridazine | 8.2–8.5 (H) | 145–155 (C) |
| Benzamide | 7.6–7.9 (H) | 165–170 (C=O) |
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and fume hoods. No specific acute hazards are reported, but assume irritant properties based on structural analogs .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can the cyclization step be optimized to enhance yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (90–130°C), solvent (toluene vs. DMF), and catalyst loading (e.g., p-TsOH) to identify optimal conditions .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove water during cyclization, reducing hydrolysis side products .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, as shown in analogous triazolo syntheses .
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and LC-MS to rule out degradation products .
- Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzyme studies) and replicate experiments across multiple cell lines .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Modular Synthesis : Introduce substituents at the benzamide (e.g., Br, Cl) or triazolopyridazine (e.g., methyl, fluoro) positions to assess electronic effects .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict binding affinities to targets like kinases or GPCRs .
- Table : SAR Trends for Analogous Compounds:
| Substituent (Position) | Biological Activity (IC50, nM) | Target |
|---|---|---|
| 3-Methyl (triazolo) | 12 ± 2 | Kinase A |
| 4-Fluoro (phenyl) | 45 ± 5 | Protease B |
Q. How can researchers troubleshoot low solubility in biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to confirm nanomolar dispersion .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary across studies using similar derivatives?
- Methodological Answer :
- Cell Line Variability : Test in isogenic cell lines (e.g., wild-type vs. mutant p53) to isolate genetic factors .
- Metabolic Stability : Assess hepatic microsome stability (e.g., human vs. murine) to account for species-specific differences .
- Apoptosis Assay Validation : Combine Annexin V/PI staining with caspase-3 activation assays to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
